3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Antimicrobial Studies
A study by Patel and Agravat (2009) details the synthesis of new pyridine derivatives, including compounds structurally related to 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide. These compounds were synthesized using a series of chemical reactions and screened for their antimicrobial properties, revealing significant antibacterial activity Patel & Agravat, 2009.
2. Radiolabeling and PET Imaging
FAUC346, a compound structurally similar to this compound, was radiolabeled and evaluated as a potential radiotracer for D3 receptor imaging in PET scans. The compound showed selectivity for D3 receptors in in vivo rat brain studies, though further investigations in nonhuman primates were not as promising Kuhnast et al., 2006.
3. Synthesis of Carbon-11-labeled Carboxamide Derivatives
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives structurally related to this compound, intended as PET radioligands for dopamine D3 receptors. These derivatives were prepared by O-[(11)C]methylation of their corresponding precursors, displaying potential for imaging applications Gao et al., 2008.
4. Crystal Structure and DFT Calculations
Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This study included density functional theory (DFT) calculations to understand the reactive sites and intermolecular interactions of the molecules Kumara et al., 2017.
5. Synthesis and Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including structures similar to this compound, and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains Patel, Agravat, & Shaikh, 2011.
6. Synthesis of Piperazine Derivatives as 5-HT7 Receptor Antagonists
Yoon et al. (2008) prepared a series of compounds structurally related to this compound and evaluated them as 5-HT7 receptor antagonists. These compounds showed promising IC(50) values, suggesting potential applications in treating conditions related to serotonin activity Yoon et al., 2008.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of the compound, are known to play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The search results suggest that similar compounds have shown acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to produce loss of cell viability in certain cell lines .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)32(28,29)20-9-15-31-21(20)22(27)24-16-17-4-2-3-10-23-17/h2-10,15H,11-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZGWQHQOZJKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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